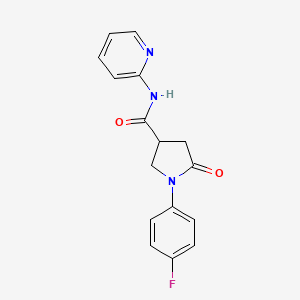![molecular formula C22H24N2O5 B4088608 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4088608.png)
2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid
Descripción general
Descripción
2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid, also known as MCC-555, is a synthetic compound that has been widely studied for its potential use in treating various diseases.
Aplicaciones Científicas De Investigación
2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid has been studied for its potential use in treating various diseases, including cancer, inflammatory diseases, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of breast cancer cells and induce apoptosis in leukemia cells. Inflammatory diseases, such as rheumatoid arthritis, have also been studied with this compound, as it has been shown to reduce inflammation and joint damage. In cardiovascular disease research, this compound has been shown to reduce the size of atherosclerotic lesions in animal models.
Mecanismo De Acción
The mechanism of action of 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid involves the inhibition of enzymes involved in various cellular processes. Specifically, this compound inhibits the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of incretin hormones that regulate insulin secretion. This compound also inhibits the enzyme matrix metalloproteinase (MMP), which is involved in the breakdown of extracellular matrix proteins. This inhibition leads to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. By inhibiting DPP-IV, this compound increases the levels of incretin hormones, which regulate insulin secretion and glucose metabolism. This leads to improved glycemic control in diabetic patients. By inhibiting MMP, this compound reduces inflammation and tissue damage, which can be beneficial in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid in lab experiments include its ability to inhibit specific enzymes involved in various cellular processes. This allows researchers to study the effects of inhibiting these enzymes on disease processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
For research on 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid include further studies on its safety and efficacy in humans, as well as studies on its potential use in combination with other drugs to treat various diseases. Additionally, studies on the molecular mechanisms of this compound's actions could lead to the development of more targeted therapies for various diseases.
Propiedades
IUPAC Name |
2-[[4-[(3-methoxybenzoyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-29-17-6-4-5-14(13-17)20(25)23-15-9-11-16(12-10-15)24-21(26)18-7-2-3-8-19(18)22(27)28/h4-6,9-13,18-19H,2-3,7-8H2,1H3,(H,23,25)(H,24,26)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVGGQNRUIHCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylphenyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4088543.png)
![5-(2,4-dichlorophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4088554.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4088557.png)

![N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4088564.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4088571.png)
![N-[1-(4-ethylphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B4088578.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4088583.png)
![5-(3-methoxyphenyl)-7-(3-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4088597.png)
![2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4088603.png)
![6,7-dichloro-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxylic acid](/img/structure/B4088605.png)

![methyl [(3-allyl-6-isopropyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4088619.png)
![N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4088630.png)